molecular formula C30H28BNO2 B12330165 3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine

3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine

Cat. No.: B12330165
M. Wt: 445.4 g/mol
InChI Key: YONLSPRRDLHSJQ-UHFFFAOYSA-N
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Description

3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine is an organic compound that features a boronic ester group attached to a fluorenyl and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine is unique due to the combination of the boronic ester, fluorenyl, and pyridine moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and electronic characteristics .

Properties

Molecular Formula

C30H28BNO2

Molecular Weight

445.4 g/mol

IUPAC Name

3-[9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]pyridine

InChI

InChI=1S/C30H28BNO2/c1-28(2)29(3,4)34-31(33-28)23-16-17-25-24-14-8-9-15-26(24)30(27(25)19-23,21-11-6-5-7-12-21)22-13-10-18-32-20-22/h5-20H,1-4H3

InChI Key

YONLSPRRDLHSJQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CN=CC=C6

Origin of Product

United States

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